2-(Oxolan-2-yl)morpholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholines, including 2-(Oxolan-2-yl)morpholine, has seen significant progress in recent years . A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . The process typically involves a sequence of coupling, cyclization, and reduction reactions . Other methods include the use of aziridines, epoxides, and related compounds .Molecular Structure Analysis

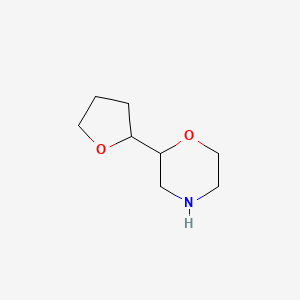

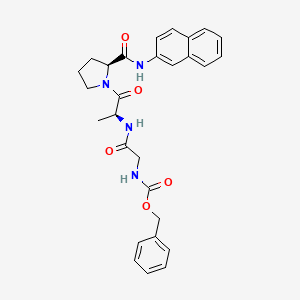

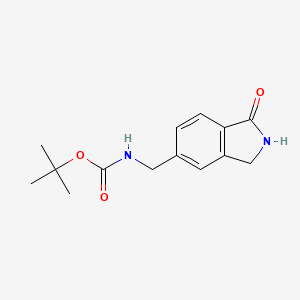

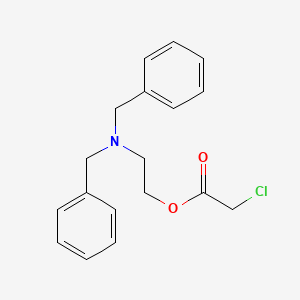

The molecular structure of 2-(Oxolan-2-yl)morpholine consists of a morpholine ring attached to an oxolane ring . The InChI code for this compound is 1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2 .Physical And Chemical Properties Analysis

2-(Oxolan-2-yl)morpholine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Interest

Morpholine derivatives, including 2-(Oxolan-2-yl)morpholine, have been the subject of significant interest due to their wide spectrum of pharmacological activities. The morpholine ring is a crucial feature in many organic compounds designed for diverse pharmacological effects. Recent research has aimed at exploring this moiety for its potential in developing novel therapeutic agents. Morpholines, along with pyran analogs, constitute an important class of biologically active compounds, playing a critical role in biochemistry. The synthetic methodologies and pharmacophoric activities of these compounds have been extensively reviewed, revealing their diverse applications in the pharmaceutical industry (Asif & Imran, 2019).

Polymer-Supported Syntheses of Heterocycles

Solid-phase synthesis (SPS) techniques have been utilized to prepare compounds bearing morpholine scaffolds, indicating the significance of 2-(Oxolan-2-yl)morpholine in the synthesis of heterocyclic compounds. These studies demonstrate the versatility of morpholine derivatives in creating various functionalized heterocycles, essential for pharmaceutical applications. The use of polymer-supported techniques for stereoselective synthesis of morpholines underscores the ongoing expansion in this field, highlighting the compound's role in advancing synthetic methodologies (Králová, Ručilová, & Soural, 2018).

Antioxidant Activity Studies

The exploration of antioxidant activities and mechanisms is crucial for understanding the biochemical pathways and therapeutic potential of various compounds, including morpholine derivatives. Detailed analytical methods have been developed to determine the antioxidant activity of compounds, facilitating the study of their biochemical implications in food engineering, medicine, and pharmacy. This research area is vital for identifying the antioxidant capacity and potential health benefits of morpholine derivatives (Munteanu & Apetrei, 2021).

Environmental and Technological Applications

In addition to pharmacological interests, morpholine derivatives have been investigated for their environmental applications, such as in water treatment processes. The photocatalytic degradation of pollutants, including those that morpholine derivatives could potentially interact with, demonstrates the environmental relevance of these compounds. Such studies provide insights into the mechanisms and efficiency of morpholine derivatives in reducing environmental pollutants, contributing to the development of greener and more sustainable chemical processes (Pichat, 1997).

Safety And Hazards

The safety information for 2-(Oxolan-2-yl)morpholine indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

The future directions for the study and application of 2-(Oxolan-2-yl)morpholine and other morpholine derivatives are promising. Recent advances in the synthesis of morpholines have opened up new possibilities for their use in various fields . Furthermore, the development of new methods for introducing a morpholine substituent, which is important in medicinal chemistry and other fields, by C–H/N–H cross-coupling, has been reported .

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLNFOCRCHIYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)

![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)